4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile
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Overview
Description
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a chloro group, a phenyl group, and a nitrile group attached to a pyridazine ring. It is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile typically involves the reaction of tricyanopyridine with iodopropane in acetonitrile, followed by the addition of phenyl magnesium bromide in acetone . The reaction conditions include refluxing the mixture for several hours and avoiding light exposure during the addition of phenyl magnesium bromide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chloro group.
Reduction: Amino derivatives.
Oxidation: Phenolic derivatives.
Scientific Research Applications
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate: Similar structure with a carboxylate group instead of a nitrile group.
Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate: Similar structure with a methyl ester group.
Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate: Similar structure with an ethyl ester group.
Uniqueness
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its carboxylate and ester analogs.
Properties
IUPAC Name |
4-chloro-6-oxo-1-phenylpyridazine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-9-6-11(16)15(14-10(9)7-13)8-4-2-1-3-5-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGMNRLWSAYJMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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